3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of anilines It is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to the benzene ring, along with an aniline group The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis ofHexaflumuron , a type of benzoylphenylurea insecticide . Hexaflumuron can inhibit the synthesis of chitin in target pests, leading to their death or infertility .
Mode of Action
As a key intermediate in the production of hexaflumuron, it likely contributes to the overall mechanism of action of this insecticide .
Biochemical Pathways
Given its role in the synthesis of hexaflumuron, it may indirectly affect the pathways related to chitin synthesis in insects .
Pharmacokinetics
Its physical and chemical properties such as density, boiling point, molecular weight, and logp have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
As a key intermediate in the synthesis of hexaflumuron, it contributes to the overall effects of this insecticide, which include the inhibition of chitin synthesis in target pests, leading to their death or infertility .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride typically involves the following steps:
Nitration: The starting material, 3,5-dichloroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group, forming 3,5-dichloro-4-aminobenzene.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The aniline group can be oxidized to form corresponding nitroso or nitro compounds, while reduction can lead to the formation of amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Various substituted anilines.
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: Similar structure but with one chlorine atom.
4-(Trifluoromethyl)aniline: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
3,5-Dichloroaniline: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
Uniqueness
3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride is unique due to the combination of chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
3,5-dichloro-4-(trifluoromethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N.ClH/c8-4-1-3(13)2-5(9)6(4)7(10,11)12;/h1-2H,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHOOXPXZLCDQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.